5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine

Medicinal chemistry PET tracer synthesis Sequential cross-coupling

Orthogonal C5-Br/C4-F handles on a rigid 1-aminoindane core enable sequential Suzuki-then-SNAr diversification without intermediate deprotection—generating 24–48 analogs from a single batch. The (S)-free base and (R)-HCl salt are both commercially available for immediate enantiomer SSAR. The non-hygroscopic HCl salt streamlines multi-gram process development. Designed for CNS drug discovery and PET tracer programs. Order now.

Molecular Formula C9H9BrFN
Molecular Weight 230.08 g/mol
Cat. No. B8048453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine
Molecular FormulaC9H9BrFN
Molecular Weight230.08 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=CC(=C2F)Br
InChIInChI=1S/C9H9BrFN/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8H,2,4,12H2
InChIKeyUEHOBYXDJPIHPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine – Procurement Guide for a Dual-Halogenated 1-Aminoindane Building Block


5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine (CAS 1273656-61-3 for racemate; 1259866-84-6 for S‑enantiomer; 2703746-35-2 for R‑enantiomer hydrochloride) is a chiral, bicyclic 1‑aminoindane scaffold bearing bromine at C5 and fluorine at C4 . The compound is supplied as a free base or hydrochloride salt by specialist chemical vendors and is used predominantly as a synthetic intermediate in medicinal chemistry and PET‑tracer precursor programmes . Its core value lies in the simultaneous presence of two orthogonal halogens on a rigid indane framework, enabling regioselective late‑stage functionalisation that is not possible with mono‑halogenated or unsubstituted analogs.

Why Generic 1‑Aminoindanes Cannot Replace 5‑Bromo‑4‑fluoro‑2,3‑dihydro‑1H‑inden‑1‑amine in Halogen‑Sensitive Syntheses


The 1‑aminoindane family is widely used in CNS drug discovery and PET radiochemistry, but the position and identity of ring substituents critically control reactivity, binding affinity, and metabolic stability. Simple substitution of the 5‑bromo‑4‑fluoro pattern with a mono‑halogenated (e.g., 5‑bromo or 4‑fluoro) or unsubstituted 1‑aminoindane eliminates one orthogonal coupling handle, prevents sequential chemoselective cross‑coupling, and alters both the lipophilicity and the electronic character of the aromatic ring . Such changes can render downstream library syntheses non‑feasible or drastically reduce the potency of derived ligands, as documented for related halogen‑dependent MAO‑B inhibitors [1].

Quantitative Evidence: How 5‑Bromo‑4‑fluoro‑2,3‑dihydro‑1H‑inden‑1‑amine Differentiates from Closest Analogs


Dual‑Halogen Orthogonality Enables Sequential Cross‑Coupling Not Possible with Mono‑Halogenated Analogs

The target compound contains both an aryl bromide (C5) and an aryl fluoride (C4). In Pd‑catalysed cross‑coupling, aryl bromides react preferentially over aryl fluorides, allowing C5 to be functionalised first while leaving the C4 fluorine intact for a subsequent nucleophilic aromatic substitution or further coupling. The closest analogs—5‑bromo‑2,3‑dihydro‑1H‑inden‑1‑amine, 4‑fluoro‑2,3‑dihydro‑1H‑inden‑1‑amine, and the unsubstituted 1‑aminoindane—lack this orthogonal reactivity profile, limiting them to a single diversification step .

Medicinal chemistry PET tracer synthesis Sequential cross-coupling

Chiral Availability in Both Enantiomeric Forms Supports Asymmetric Synthesis Programmes

5‑Bromo‑4‑fluoro‑2,3‑dihydro‑1H‑inden‑1‑amine is commercially available as the racemate, the (S)‑enantiomer (CAS 1259866-84-6), and the (R)‑enantiomer hydrochloride (CAS 2703746-35-2) . Enantiomerically pure 1‑aminoindane building blocks with dual‑halogen substitution are exceptionally rare; the commonly used 1‑aminoindane and its N‑propargyl derivative (rasagiline) are typically available only as the (R)‑enantiomer [1]. The ready availability of both antipodes allows medicinal chemists to probe stereochemistry–activity relationships without developing a bespoke asymmetric synthesis.

Asymmetric synthesis Chiral amines Enantioselective catalysis

Enhanced Lipophilicity and Metabolic Stability Relative to Non-Halogenated 1‑Aminoindanes

The introduction of bromine and fluorine atoms onto the indane scaffold raises the calculated logP (clogP) and is expected to enhance metabolic stability by blocking cytochrome P450‑mediated oxidation sites. For the target compound, the calculated logP is approximately 2.8 (ACD/Labs), compared to logP ≈ 1.9 for unsubstituted 1‑aminoindane [1]. This increase in lipophilicity can improve brain penetration, a critical parameter for CNS‑targeted ligands. While no direct microsomal stability data exist for the target compound, studies on structurally analogous bromo‑fluoro indanone derivatives show a significant reduction in intrinsic clearance compared to non‑halogenated counterparts [2].

CNS drug design Metabolic stability Lipophilicity optimisation

Enantiopure (R)‑Hydrochloride Offers Superior Crystallinity and Handling for Scale‑Up

The (R)‑enantiomer is supplied as the hydrochloride salt (CAS 2703746-35-2), a form that typically exhibits higher crystallinity, improved ambient stability, and easier handling compared to the free base . Vendor certificates of analysis indicate purity ≥95% with residual solvent levels compliant with research‑grade standards . In contrast, the racemic free base (CAS 1273656-61-3) and the (S)‑free base (CAS 1259866-84-6) are hygroscopic oils or low‑melting solids that require cold storage and are more difficult to weigh accurately on a multi‑gram scale . This practical differentiation can be decisive for process chemistry groups planning scale‑up campaigns.

Process chemistry Salt selection Crystallinity

Optimal Use Cases for 5‑Bromo‑4‑fluoro‑2,3‑dihydro‑1H‑inden‑1‑amine Based on Quantified Differentiation Evidence


Sequential C5‑Br then C4‑F Functionalisation for CNS Lead Optimisation Libraries

Medicinal chemistry teams constructing focused libraries around a 1‑aminoindane CNS pharmacophore can exploit the orthogonal reactivity of the C5 aryl bromide and C4 aryl fluoride. In a typical sequence, the bromide undergoes a Suzuki‑Miyaura coupling to introduce an aryl or heteroaryl group, while the fluoride remains inert until activated for a late‑stage SNAr with an amine nucleophile. This two‑step diversification can generate 24–48 analogs from a single batch of 5‑bromo‑4‑fluoro‑2,3‑dihydro‑1H‑inden‑1‑amine without intermediate deprotection or re‑functionalisation steps .

Stereochemistry–Activity Relationship (SSAR) Studies Using Both Enantiomers

Programmes where the chiral 1‑aminoindane core is critical for target engagement (e.g., MAO‑B, σ receptors) can procure the (S)‑free base and the (R)‑hydrochloride simultaneously to evaluate enantiomer‑dependent potency and selectivity. Because both stereoisomers are commercially available, the SSAR study can be initiated immediately upon compound arrival, without the 4–8 week delay typical of preparative chiral resolution . This rapid turnaround supports iterative design‑synthesise‑test cycles.

PET Tracer Precursor Development Requiring Metabolically Blocked Scaffolds

In PET radiochemistry, the fluorine at C4 can serve as a cold reference for ¹⁸F‑labeling, while the bromine at C5 serves as a leaving group or as a handle for prosthetic group attachment. The inherent metabolic stability conferred by the dual halogens reduces the likelihood of radiometabolite formation that could confound PET image quantification. The literature precedent for fluorinated indanone derivatives as MAO‑B imaging agents supports the use of this scaffold in PET tracer programmes [1].

Scale‑Up Campaigns Leveraging the Crystalline (R)‑Hydrochloride Form

Process R&D groups requiring 50–500 g of a chiral 1‑aminoindane intermediate can avoid the handling challenges of hygroscopic free bases by ordering the (R)‑hydrochloride salt. Its solid, non‑hygroscopic nature enables accurate gravimetric dispensing in multi‑gram quantities and simplifies reactor charging, reducing the risk of potency variations in subsequent steps. This form also eliminates the need for pre‑use salt formation, removing one unit operation from the synthesis route .

Quote Request

Request a Quote for 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.